2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide
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Overview
Description
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide is a complex organic compound with a molecular formula of C19H24N4O4 and a molecular weight of 372.4 g/mol. This compound is primarily used in research settings due to its potential biological activities and interactions with various cellular receptors.
Preparation Methods
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the reaction of appropriate indole derivatives with acetic anhydride and other reagents under controlled conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic nature of the indole ring allows for electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Scientific Research Applications
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with cellular receptors and potential biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The compound exerts its effects by interacting with various cellular receptors, likely due to its aromatic nature and π-electron delocalization. These interactions can modulate biochemical pathways, leading to diverse biological activities such as anti-inflammatory and analgesic effects. The primary targets are proteins or receptors within cells, which can influence cellular functions and responses.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, which also exhibit a range of biological activities. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide is unique due to its specific structural features and potential for diverse biological activities .
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-5-30(18-9-6-8-17(2)12-18)11-7-10-27-23(32)15-31-16-28-24-19-13-21(34-3)22(35-4)14-20(19)29-25(24)26(31)33/h6,8-9,12-14,16,29H,5,7,10-11,15H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSYBEQNNMWFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC(=C(C=C32)OC)OC)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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